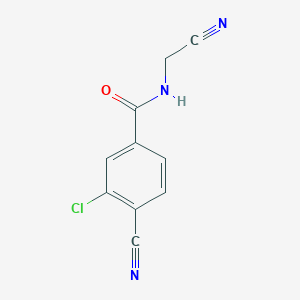

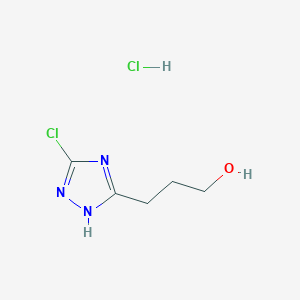

![molecular formula C15H15N3O2S B2657362 Ethyl 4-{[(pyridin-3-yl)carbamothioyl]amino}benzoate CAS No. 725275-38-7](/img/structure/B2657362.png)

Ethyl 4-{[(pyridin-3-yl)carbamothioyl]amino}benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-{[(pyridin-3-yl)carbamothioyl]amino}benzoate is a chemical compound with the molecular formula C15H15N3O2S . It has a molecular weight of 301.36 .

Synthesis Analysis

A novel azo dye compound, Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methyl. pyridin-2-yl)diazenyl)benzoate (EAB), has been synthesized by the coupling reaction . The compound was characterized by FT-IR, 1H-and 13C-NMR, Mass, and UV–visible spectroscopies .Molecular Structure Analysis

The molecular structure of this compound is provided by Chemsrc . The structure is based on the molecular formula C15H15N3O2S .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are as follows :Applications De Recherche Scientifique

Novel Synthesis Methods and Biological Evaluation

Ethyl 4-{[(pyridin-3-yl)carbamothioyl]amino}benzoate and its derivatives are synthesized for various biological evaluations. For instance, Bhoi et al. (2016) report the microwave-assisted synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives using 2-aminobenzothiazole derivatives. These compounds were evaluated for their antibacterial, antioxidant, and antitubercular activities, highlighting their potential as therapeutic agents (Bhoi, M. N., Borad, M. A., Pithawala, E., & Patel, H., 2016).

Asymmetric Synthesis and Chiral Building Blocks

Compounds related to this compound are used in asymmetric synthesis to construct chiral building blocks for alkaloid synthesis. Hirai et al. (1992) explored the asymmetric intramolecular Michael reaction of acyclic compounds, leading to the formation of versatile chiral building blocks, which are crucial for the synthesis of complex natural products (Hirai, Y., Terada, T., Yamazaki, T., & Momose, T., 1992).

Supramolecular Structures

This compound and its analogs contribute to the study of hydrogen-bonded supramolecular structures. Portilla et al. (2007) describe how molecules of ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate are linked by hydrogen bonds into complex chains and sheets, providing insights into the design of novel supramolecular assemblies (Portilla, J., Mata, E. G., Nogueras, M., Cobo, J., Low, J. N., & Glidewell, C., 2007).

Electropolymerization and Electrochromic Properties

The introduction of different acceptor groups to compounds like this compound influences their electrochemical and electrochromic properties. Hu et al. (2013) synthesized novel donor–acceptor type monomers and studied their electropolymerization, revealing potential applications in electrochromic devices (Hu, B., Lv, X., Sun, J., Bian, G., Ouyang, M., Fu, Z., Wang, P., & Zhang, C., 2013).

Anticancer and Antimicrobial Activity

Derivatives of this compound are investigated for their potential anticancer and antimicrobial activities. For example, Daumann et al. (2012) describe cadmium(II) complexes of related compounds as mimics of organophosphate pesticide degrading enzymes and metallo-β-lactamases, highlighting their relevance in developing therapeutic agents (Daumann, L. J., Gahan, L., Comba, P., & Schenk, G., 2012).

Propriétés

IUPAC Name |

ethyl 4-(pyridin-3-ylcarbamothioylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S/c1-2-20-14(19)11-5-7-12(8-6-11)17-15(21)18-13-4-3-9-16-10-13/h3-10H,2H2,1H3,(H2,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGAPSJPVRQEINT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-({2-[(4-chlorophenyl)sulfanyl]benzyl}sulfanyl)benzenecarboxylate](/img/structure/B2657283.png)

![8-(2-((5-chloro-2-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2657285.png)

![(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B2657287.png)

![[(4-Ethoxyphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2657288.png)

![2-(benzo[d]isoxazol-3-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2657289.png)

![Ethyl 4-[[2-[[4-(4-ethoxyphenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2657300.png)